An In-depth Technical Guide to 4-Benzylbiphenyl: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Benzylbiphenyl: Properties, Synthesis, and Applications
Abstract
4-Benzylbiphenyl is an aromatic hydrocarbon featuring a biphenyl core substituted with a benzyl group. This guide provides a comprehensive technical overview of its core physical and chemical properties, established synthetic methodologies, reactivity profile, and its relevance within the fields of chemical research and drug development. The document is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into its handling, characterization, and potential applications. We will delve into the causality behind experimental choices, supported by authoritative references, to ensure a trustworthy and self-validating resource.
Introduction and Molecular Overview
4-Benzylbiphenyl, also known as 1-benzyl-4-phenylbenzene, belongs to the class of polycyclic aromatic hydrocarbons.[1] Its structure consists of a biphenyl moiety, where two phenyl rings are linked by a single bond, and a benzyl group (a phenyl ring attached to a methylene bridge) substituted at the 4-position of one of the biphenyl rings. This structural arrangement imparts a unique combination of steric and electronic properties, making it a subject of interest in organic synthesis and materials science. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, often utilized as a core pharmacophore or a scaffold to orient other functional groups.[2] Understanding the fundamental properties of derivatives like 4-benzylbiphenyl is crucial for leveraging their potential in designing novel molecules with specific therapeutic or material functions.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 4-Benzylbiphenyl define its behavior in various chemical environments and are critical for its handling, purification, and application. These properties are summarized in the table below.
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₆ | [1][3] |
| Molecular Weight | 244.3 g/mol | [1] |
| IUPAC Name | 1-benzyl-4-phenylbenzene | [1] |
| CAS Number | 613-42-3 | [1][3] |
| Appearance | White powder/solid | [4] |
| Odor | Odorless | [4] |
| Melting Point | 83 - 88 °C / 181.4 - 190.4 °F | [4] |
| Boiling Point | No information available | [4] |
| Solubility | Insoluble in water. Soluble in common organic solvents. | [4] |
| Density | 1.171 g/cm³ (predicted) | [5] |
Spectroscopic Profile
Spectroscopic data is fundamental for the unambiguous identification and characterization of 4-Benzylbiphenyl.
-
¹H NMR Spectroscopy : Proton NMR spectra are available for 4-Benzylbiphenyl, providing information on the arrangement of hydrogen atoms within the molecule.[1]
-
¹³C NMR Spectroscopy : Carbon NMR data complements the proton NMR, revealing the carbon skeleton of the molecule.[1]
-
Infrared (IR) Spectroscopy : IR spectra, obtained via techniques like FTIR and ATR, show characteristic absorption bands corresponding to the vibrational modes of the aromatic rings and C-H bonds.[1]
-
Mass Spectrometry (MS) : GC-MS data confirms the molecular weight of 4-Benzylbiphenyl, with a molecular ion peak (M+) observed at m/z 244.[1]
Synthesis and Reactivity
The synthesis of 4-benzylbiphenyl can be achieved through several established organic chemistry reactions. The choice of method often depends on the desired scale, purity, and available starting materials.
Synthetic Pathways
A. Friedel-Crafts Benzylation of Biphenyl
A primary method for synthesizing benzylbiphenyl isomers is the Friedel-Crafts alkylation of biphenyl with benzyl chloride.[6] This reaction is typically catalyzed by a Lewis acid or a solid acid catalyst like amorphous silica-alumina.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where the benzyl carbocation (or a related electrophilic species) attacks the electron-rich biphenyl ring. This method produces a mixture of isomers, including the desired 4-benzylbiphenyl (para-isomer), along with some dibenzylated byproducts.[6]
Caption: Friedel-Crafts benzylation of biphenyl.
B. Multi-Component Suzuki Coupling Reactions
Modern cross-coupling strategies offer more controlled and efficient routes. A multi-component, one-pot reaction has been developed utilizing Suzuki couplings to afford 4-benzyl-1,1′-biphenyls.[7] This method involves starting materials like 4-bromoacetophenone, tosylhydrazide, and two different arylboronic acids, demonstrating a sophisticated approach to constructing the target molecule with high efficiency.[7]
Chemical Reactivity and Stability
4-Benzylbiphenyl is a stable compound under normal laboratory conditions.[4]
-
Incompatible Materials : It is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions.
-
Hazardous Decomposition : Upon combustion or thermal decomposition, it can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[4][8]
-
Hazardous Reactions : No hazardous polymerization or other dangerous reactions have been reported under normal processing and storage conditions.[4]
Applications in Research and Drug Development
While specific, large-scale applications of 4-benzylbiphenyl are not widely documented, its structural motifs are highly relevant to drug discovery and medicinal chemistry.
-
Scaffold for Drug Design : The biphenyl core is a well-established scaffold in drug design. It can act as a bioisosteric replacement for other aromatic systems, helping to modulate properties like potency, solubility, and metabolic stability.[2] The benzyl group provides a lipophilic extension and a point for further functionalization, allowing chemists to explore structure-activity relationships (SAR).
-
Intermediate in Organic Synthesis : Biphenyl derivatives are key intermediates in the synthesis of various pharmaceuticals, including anti-hypertensive drugs.[9] For instance, 2-Cyano-4'-methylbiphenyl is a crucial intermediate for angiotensin II receptor blockers.[9] By analogy, 4-benzylbiphenyl can serve as a building block for more complex molecules with potential biological activity.
-
Tool Compound in CNS Research : The dopamine D4 receptor (D₄R) has been a target for treating central nervous system (CNS) diseases. Research in this area has explored piperidine-based ligands, with various benzyl and biphenyl-like moieties attached, as D₄R antagonists.[10] The lipophilic nature of the 4-benzylbiphenyl structure is relevant to designing compounds that can cross the blood-brain barrier.
Experimental Protocols
Representative Protocol: Suzuki Cross-Coupling
The following is a generalized, representative protocol for a Suzuki cross-coupling reaction to synthesize a biphenyl derivative. This protocol is illustrative and must be adapted and optimized for specific substrates and laboratory conditions based on peer-reviewed literature.
Objective: To couple an aryl halide with an arylboronic acid to form a biphenyl linkage.
Materials:
-
Aryl Halide (e.g., 4-bromobenzylbenzene)
-
Arylboronic Acid (e.g., Phenylboronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, Water mixture)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for reflux and workup
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: To the flask, add the aryl halide (1.0 mmol), arylboronic acid (1.1-1.5 mmol), base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure biphenyl product.[11]
-
Characterization: Confirm the structure and purity of the final compound using NMR, MS, and IR spectroscopy.
Caption: Generalized workflow for Suzuki cross-coupling.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety when working with 4-Benzylbiphenyl.
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[4][12] Avoid forming dust.[4][12]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store away from incompatible materials such as strong oxidizing agents.
-
First-Aid Measures :
References
-
ResearchGate. (n.d.). Synthetic methods for 4-benzyl-1,1′-biphenyl derivatives. [Link]
-
PubChem. (n.d.). p-Benzylbiphenyl. National Center for Biotechnology Information. [Link]
-
Stenutz. (n.d.). 4-benzylbiphenyl. [Link]
-
PubChem. (n.d.). 4-Benzoylbiphenyl. National Center for Biotechnology Information. [Link]
-
Unilong. (n.d.). 4-Benzoylbiphenyl CAS 2128-93-0. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Park, K. H., et al. (n.d.). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Korean Chemical Society. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
Beltrame, P., & Zuretti, G. (1998). Benzylation of Biphenyl with Benzyl Chloride over Amorphous Silica−Alumina: A Kinetic Study. Industrial & Engineering Chemistry Research, 37(9), 3515–3520. [Link]
-
Boström, J., et al. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(20), 14793–14833. [Link]
-
Keck, T. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]
Sources
- 1. p-Benzylbiphenyl | C19H16 | CID 69174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. fishersci.be [fishersci.be]
- 5. 4-benzylbiphenyl [stenutz.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. chemicalbook.com [chemicalbook.com]
